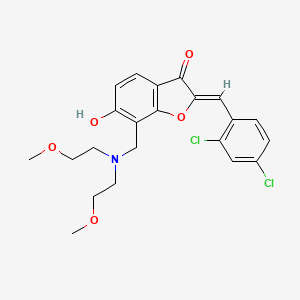

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one

説明

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a benzofuran core, which is a common structural motif in many biologically active molecules.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one typically involves multiple steps:

Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate alkyne or alkene.

Introduction of the Benzylidene Group: The 2,4-dichlorobenzylidene group is introduced via a condensation reaction with a suitable aldehyde.

Aminomethylation: The bis(2-methoxyethyl)amino group is added through a Mannich reaction, which involves the reaction of formaldehyde, a secondary amine, and the benzofuran derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

化学反応の分析

Hydrolysis of the Benzylidene Group

The 2-(2,4-dichlorobenzylidene) moiety contains a ketone functional group conjugated to an aromatic system. Under acidic or basic conditions, this group may undergo hydrolysis to revert to a carbonyl compound. For example, analogous benzylidene derivatives in benzofuran-3(2H)-one systems (e.g., 6-hydroxybenzofuran-3(2H)-one) are known to undergo hydrolysis under aqueous acidic conditions, forming hydroxy ketones .

Conditions :

-

Acidic : HCl or H₂SO₄ in aqueous solution.

-

Basic : NaOH or KOH in aqueous/ethanolic solvents.

Product : 6-hydroxybenzofuran-3(2H)-one with a hydrolyzed dichlorobenzyl group.

Nucleophilic Substitution at Chlorine Atoms

The 2,4-dichlorobenzylidene substituent contains two electron-withdrawing chlorine atoms. While chlorobenzenes are generally resistant to nucleophilic substitution, strongly activating groups (e.g., adjacent electron-donating substituents) could enable such reactions. In related indolizine derivatives, similar halogen-containing moieties undergo substitution under high-temperature or high-pressure conditions.

Conditions :

-

Nucleophile : Amines, alcohols, or thiols.

-

Catalyst : Polar aprotic solvents (e.g., DMF) or phase-transfer catalysts.

Product : Substituted benzylidene derivatives (e.g., aminobenzylidene or hydroxybenzylidene).

Amination and Amide Formation

The bis(2-methoxyethyl)amino group at position 7 is reactive toward electrophiles. For example, it may participate in:

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) to form quaternary ammonium salts.

-

Acetylation : Reaction with acetyl chloride to form amides.

Analogous aminobenzylidene groups in organic chemistry are known to undergo such transformations, often requiring catalytic bases (e.g., pyridine).

Conditions :

-

Alkylation : Alkyl halide, base (e.g., NaHCO₃).

-

Acetylation : AcCl, pyridine.

Product : Alkylated or acetylated amino derivative.

Oxidation/Reduction of the Hydroxyl Group

The 6-hydroxy group may undergo oxidation to a ketone or reduction to a diol, depending on the reagent. For instance, oxidation with strong oxidants like KMnO₄ could convert the hydroxyl to a carbonyl, while reduction with LiAlH₄ might yield a diol. Related benzofuran derivatives exhibit similar reactivity .

Conditions :

-

Oxidation : KMnO₄, HCl.

-

Reduction : LiAlH₄, THF.

Product : 6-oxobenzofuran-3(2H)-one or 6,7-diolbenzofuran-3(2H)-one.

Ring-Opening Reactions

The benzofuran-3(2H)-one core may undergo ring-opening under harsh conditions (e.g., strong acids or bases). For example, cleavage of the lactone ring could occur via nucleophilic attack on the carbonyl carbon. Analogous coumaranone derivatives are known to undergo such reactions .

Conditions :

-

Acidic : HCl, reflux.

-

Basic : NaOH, elevated temperatures.

Product : Open-chain carboxylic acids or diols.

Comparison of Reaction Types

| Reaction Type | Key Reagents | Product Type |

|---|---|---|

| Hydrolysis | HCl, H₂O; NaOH, H₂O | Hydroxy ketone |

| Nucleophilic Substitution | Amines, alcohols, thiols | Substituted benzylidene derivatives |

| Amination/Amide Formation | Alkyl halides, AcCl, pyridine | Alkylated or acetylated amino derivatives |

| Oxidation/Reduction | KMnO₄, LiAlH₄ | Ketone or diol |

| Ring-Opening | Strong acids/bases | Open-chain carboxylic acids/diols |

科学的研究の応用

Biological Activities

The compound exhibits a range of biological activities that can be categorized as follows:

1. Anti-inflammatory Effects

Research indicates that compounds similar to (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one possess significant anti-inflammatory properties. These compounds have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-1, which are crucial in the pathogenesis of various inflammatory diseases .

2. Antioxidant Activity

The presence of hydroxy groups in the molecular structure allows for effective scavenging of free radicals, thereby reducing oxidative stress within cells. This activity is critical in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

3. Anticancer Properties

Preliminary studies suggest that this compound may induce apoptosis in cancer cells by activating caspases and downregulating anti-apoptotic proteins . Its structural similarity to other benzofuran derivatives known for their anticancer effects supports ongoing research into its potential as an anticancer agent.

Case Studies and Research Findings

Several studies have documented the biological activities of benzofuran derivatives, including the compound :

Industrial Applications

Given its promising biological activities, this compound could find applications in various industries:

- Pharmaceuticals : Potential development as an anti-inflammatory or anticancer drug.

- Agrochemicals : Could be explored for use in crop protection due to its biological activity.

- Functional Materials : The unique chemical properties may allow for applications in materials science.

作用機序

The mechanism of action of (Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one depends on its application:

Biological Activity: In biological systems, the compound may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The exact molecular targets and pathways would need to be identified through experimental studies.

Catalysis: As a ligand, the compound can coordinate to metal centers, altering their electronic properties and facilitating catalytic reactions.

類似化合物との比較

Similar Compounds

Benzofuran Derivatives: Compounds such as 6-hydroxybenzofuran and 2-benzylidene-6-hydroxybenzofuran share structural similarities.

Aminomethylated Compounds: Compounds with bis(2-methoxyethyl)amino groups, such as certain Mannich bases, are structurally related.

Uniqueness

Structural Complexity: The combination of the benzofuran core, dichlorobenzylidene group, and bis(2-methoxyethyl)amino group makes this compound unique.

Potential Bioactivity: Its structural features suggest potential bioactivity that may not be present in simpler analogs.

生物活性

(Z)-7-((bis(2-methoxyethyl)amino)methyl)-2-(2,4-dichlorobenzylidene)-6-hydroxybenzofuran-3(2H)-one is a complex organic compound belonging to the benzofuran class, which has garnered attention for its potential biological activities. This article explores its biological activity, including anticancer, anti-inflammatory, and antimicrobial properties, supported by various studies and data.

Chemical Structure

The compound features a benzofuran nucleus substituted with a dichlorobenzylidene group and a bis(2-methoxyethyl)amino side chain. This unique structure is hypothesized to contribute to its diverse biological effects.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of benzofuran derivatives. For instance:

- Cytotoxic Effects : A study reported that compounds similar to the target compound exhibited significant cytotoxicity against various cancer cell lines, including K562 (chronic myelogenous leukemia), PC3 (prostate cancer), and SW620 (colon cancer) with IC50 values ranging from 1.2 to 5.3 µM .

- Mechanism of Action : The proposed mechanism involves the induction of apoptosis through mitochondrial pathways, characterized by increased reactive oxygen species (ROS) generation and caspase activation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 3.1 | Apoptosis via ROS |

| Compound B | PC3 | 4.4 | Caspase activation |

| Compound C | SW620 | 2.2 | Mitochondrial dysfunction |

Anti-inflammatory Activity

Benzofuran derivatives have also been noted for their anti-inflammatory properties:

- Inhibition of Cytokine Production : Compounds similar to the target compound have been shown to significantly reduce levels of pro-inflammatory cytokines such as TNF-α and IL-1β by up to 98% in vitro .

- NF-κB Pathway Suppression : These compounds can inhibit NF-κB activity, a key regulator in inflammatory responses, thus highlighting their potential in treating chronic inflammatory diseases .

Antimicrobial Activity

The antimicrobial properties of benzofuran derivatives are notable:

- Broad-Spectrum Activity : Studies indicate that certain benzofuran compounds exhibit activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) as low as 8 µM against E. faecalis .

| Microorganism | MIC (µM) | Activity |

|---|---|---|

| E. faecalis | 8 | Antibacterial |

| S. aureus | 16 | Antibacterial |

| E. coli | 32 | Antibacterial |

Case Studies

- Study on Apoptosis Induction : A recent study demonstrated that a related benzofuran derivative increased the activity of caspases 3 and 7 by over 200% after prolonged exposure, indicating strong pro-apoptotic effects . This suggests that the target compound may similarly induce apoptosis in cancer cells.

- Anti-inflammatory Effects in Chronic Models : In vivo models of chronic inflammation revealed that similar compounds significantly reduced inflammation markers and improved clinical outcomes in animal models of arthritis .

特性

IUPAC Name |

(2Z)-7-[[bis(2-methoxyethyl)amino]methyl]-2-[(2,4-dichlorophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23Cl2NO5/c1-28-9-7-25(8-10-29-2)13-17-19(26)6-5-16-21(27)20(30-22(16)17)11-14-3-4-15(23)12-18(14)24/h3-6,11-12,26H,7-10,13H2,1-2H3/b20-11- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIOJZHFVSXMHFY-JAIQZWGSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)Cl)Cl)C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COCCN(CCOC)CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C2=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23Cl2NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

452.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。